N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a phenylethanesulfonamide moiety
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-8-6-16(7-9-17)18(11-12-18)14-20-23(21,22)13-10-15-4-2-1-3-5-15/h1-9,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIVMKKFHZJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclopropanation of a suitable fluorophenyl derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
- N-((1-(4-bromophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
- N-((1-(4-methylphenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide
Uniqueness
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide is a sulfonamide derivative with potential applications in pharmacology, particularly in treating various inflammatory and degenerative diseases. This article reviews its biological activity, synthesizing findings from diverse sources, including patents, chemical databases, and research articles.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 325.41 g/mol. The structural representation includes a cyclopropyl group attached to a phenyl ring with a fluorine substituent, contributing to its biological activity.
This compound exhibits its biological effects primarily through the modulation of various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory processes.
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Analgesic Properties
Studies have demonstrated that this compound can alleviate pain in animal models, suggesting its utility in pain management therapies.
Data Summary Table
Case Study 1: In Vivo Efficacy
A study involving the administration of this compound to rodents demonstrated a marked reduction in inflammation markers compared to control groups. This highlights the compound's potential for therapeutic use in conditions like arthritis.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, the compound exhibited favorable absorption and distribution characteristics, with a half-life conducive for therapeutic applications. Its metabolic pathway involves hepatic metabolism, which suggests potential interactions with other medications.
Q & A
Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves:
- Cyclopropane Ring Formation : Reacting 4-fluorostyrene derivatives with diazo compounds (e.g., diazomethane) under photolytic or thermal conditions to form the 1-(4-fluorophenyl)cyclopropyl moiety. Careful control of temperature (0–25°C) and solvent polarity (e.g., dichloromethane) is critical to avoid ring-opening side reactions .
- Sulfonylation : Introducing the sulfonamide group via nucleophilic substitution using 2-phenylethanesulfonyl chloride. This step requires anhydrous conditions, a base (e.g., triethylamine), and inert atmosphere (N₂/Ar) to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .
Q. How should researchers approach structural characterization of this compound, especially regarding stereochemical considerations?
- Methodological Answer :
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is ideal. Ensure slow evaporation of a saturated solution in a 1:1 chloroform/methanol mixture to obtain high-quality crystals .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. The cyclopropane protons typically appear as a multiplet (δ 1.2–1.8 ppm), while the sulfonamide NH resonates at δ 5.5–6.0 ppm (DMSO-d₆) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺: ~388.1 Da) and detect impurities .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate). Include controls with acetazolamide as a reference inhibitor .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Normalize results to vehicle-treated cells and validate with triplicate runs .
Advanced Research Questions
Q. How can conflicting bioactivity results between enzyme inhibition and cellular assays be resolved?
- Methodological Answer :
- Permeability Testing : Perform parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake. Low permeability (e.g., Pe < 1.0 × 10⁻⁶ cm/s) may explain discordance between enzyme and cell-based data .
- Metabolite Profiling : Use LC-MS to identify intracellular metabolites. For example, cytochrome P450-mediated oxidation of the cyclopropane ring could generate inactive derivatives .
- Target Engagement Studies : Employ thermal shift assays (TSA) to confirm direct binding to the intended enzyme in cell lysates .
Q. What strategies are effective in modifying the sulfonamide moiety to enhance target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfonamide with a thiadiazole or phosphonate group to alter hydrogen-bonding interactions. Compare IC₅₀ values across isoforms (e.g., CA II vs. CA IX) .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve solubility. Hydrolytic activation can be monitored via pH-dependent stability studies .
Q. How can computational methods inform the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with plasma proteins (e.g., human serum albumin) to predict binding affinity and half-life .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- QSAR Modeling : Develop quantitative structure-activity relationship models using datasets from analogs with varying substituents on the phenylethane group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) and shake-flask methods with HPLC quantification. Pre-saturate solutions for 24 hours at 25°C .
- Polymorph Screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms. Amorphous phases often exhibit higher apparent solubility .
Structural and Functional Insights
Q. What experimental evidence supports the role of the cyclopropane ring in stabilizing the bioactive conformation?
- Methodological Answer :
- Conformational Analysis : Compare NOESY NMR data of the compound with its non-cyclopropane analog. Cross-peaks between the cyclopropane and fluorophenyl groups indicate restricted rotation .
- Free Energy Calculations : Use density functional theory (DFT) to demonstrate that the cyclopropane ring reduces strain energy in the bound state by 5–10 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
